molecular formula C20H17ClN4O3 B2387986 N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide CAS No. 1206990-92-2

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide

Cat. No. B2387986
CAS RN: 1206990-92-2
M. Wt: 396.83
InChI Key: QQAVBNFOGBZGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide, also known as CUDC-907, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer. This compound is a dual inhibitor of class I PI3K and HDAC enzymes, which are known to play a critical role in cancer cell survival, proliferation, and resistance to therapy.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The broad application of SM coupling arises from its exceptionally mild and functional group-tolerant reaction conditions. The oroganoboron reagents, including our compound, play a crucial role in this process. Their relatively stable, readily prepared, and environmentally benign nature facilitates rapid transmetalation with palladium(II) complexes .

Protecting Group in Organic Synthesis

The urea linkage in our compound remains stable under acidic, alkaline, and aqueous conditions. As a result, it can be used as a protecting group for amines. After a convenient deprotection step, it regenerates free amines, making it valuable in organic synthesis .

Crystallography and Structural Studies

Researchers have investigated the crystal structure of our compound using X-ray crystallography. Such studies provide insights into its molecular geometry, intermolecular interactions, and solid-state properties .

properties

IUPAC Name

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-28-18-10-9-13(21)12-17(18)25-20(27)24-15-7-3-2-6-14(15)23-19(26)16-8-4-5-11-22-16/h2-12H,1H3,(H,23,26)(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAVBNFOGBZGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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